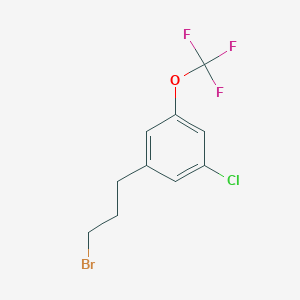

1-(3-Bromopropyl)-3-chloro-5-(trifluoromethoxy)benzene

Description

1-(3-Bromopropyl)-3-chloro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups: a 3-bromopropyl chain (-CH2CH2CH2Br) at position 1, a chlorine atom at position 3, and a trifluoromethoxy (-OCF3) group at position 5. The bromopropyl chain enhances its reactivity as an alkylating agent, while the electron-withdrawing Cl and OCF3 groups influence its electronic profile and metabolic resistance .

This analog has a molecular weight of 289.48 g/mol, a predicted density of 1.690 g/cm³, and a boiling point of 237.1°C, suggesting that the target compound may exhibit comparable properties with slight variations due to the longer alkyl chain .

Properties

Molecular Formula |

C10H9BrClF3O |

|---|---|

Molecular Weight |

317.53 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-chloro-5-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9BrClF3O/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2 |

InChI Key |

LQHVITXPYIEAJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)CCCBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Bromopropyl)-3-chloro-5-(trifluoromethoxy)benzene generally involves the nucleophilic substitution of a suitable benzene derivative bearing chloro and trifluoromethoxy substituents with a bromopropylating agent such as 1,3-dibromopropane. The reaction is typically base-mediated and carried out in polar aprotic solvents to facilitate the alkylation of the aromatic ring.

Stepwise Synthesis Overview

Starting Material Preparation : The key precursor is 3-chloro-5-(trifluoromethoxy)benzene, which can be synthesized by electrophilic chlorination of 5-(trifluoromethoxy)benzene or via trifluoromethoxylation of chlorobenzene derivatives under controlled conditions.

Bromopropylation Reaction : The aromatic precursor is reacted with 1,3-dibromopropane in the presence of a base, commonly potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is conducted at elevated temperatures (typically 80–120 °C) to promote nucleophilic substitution, resulting in the attachment of the 3-bromopropyl group to the benzene ring.

Purification : The crude product is purified by standard organic techniques such as extraction, washing, and chromatographic methods to obtain the pure 1-(3-Bromopropyl)-3-chloro-5-(trifluoromethoxy)benzene.

Detailed Reaction Conditions and Parameters

| Parameter | Description | Typical Values/Notes |

|---|---|---|

| Starting Material | 3-Chloro-5-(trifluoromethoxy)benzene | Commercially available or synthesized in situ |

| Alkylating Agent | 1,3-Dibromopropane | Stoichiometric or slight excess |

| Base | Potassium carbonate (K2CO3) | 1.2–2 equivalents relative to starting material |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent preferred |

| Temperature | 80–120 °C | Elevated temperature to facilitate substitution |

| Reaction Time | 12–24 hours | Monitored by TLC or GC-MS |

| Work-up | Extraction with organic solvents, washing, drying | Removal of inorganic salts and impurities |

| Purification | Column chromatography or recrystallization | To achieve >95% purity confirmed by HPLC |

Research Outcomes and Characterization

Yield and Purity

Typical yields reported for the bromopropylation step range from 70% to 85%, depending on reaction conditions and purification efficiency. Purity is confirmed by chromatographic and spectroscopic methods.

Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H NMR confirms the presence of aromatic protons and the bromopropyl chain.

- ^13C NMR verifies carbon environments, especially the benzene ring carbons substituted with chloro and trifluoromethoxy groups.

- ^19F NMR detects the trifluoromethoxy group signals, typically in the range of -56 to -60 ppm.

Mass Spectrometry (MS) :

High-resolution MS confirms the molecular ion peak corresponding to C10H9BrClF3O with expected isotopic patterns due to bromine and chlorine atoms.High-Performance Liquid Chromatography (HPLC) :

Used to determine purity (>95%) with UV detection at 254 nm.

Comparative Analysis with Related Compounds

Summary of Key Research Findings

The nucleophilic substitution of 3-chloro-5-(trifluoromethoxy)benzene with 1,3-dibromopropane under basic conditions is the most reliable and widely used method for preparing 1-(3-Bromopropyl)-3-chloro-5-(trifluoromethoxy)benzene.

Reaction parameters such as solvent choice (DMF), base (potassium carbonate), temperature (80–120 °C), and reaction time (12–24 hours) critically influence yield and purity.

Analytical techniques including NMR, MS, and HPLC are essential for confirming the structure and purity of the compound.

The trifluoromethoxy and halogen substituents confer enhanced stability and potential for biological activity, making this compound valuable in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-chloro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other compounds.

Scientific Research Applications

1-(3-Bromopropyl)-3-chloro-5-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-chloro-5-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. The presence of bromine, chlorine, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(1-Bromo-2,2,2-trifluoroethyl)-3-chloro-5-(trifluoromethoxy)benzene (C127)

Structure : Features a bromo-trifluoroethyl (-CH2CF2Br) group instead of bromopropyl.

Properties :

- Higher fluorine content increases electronegativity and metabolic stability.

- Shorter chain length reduces lipophilicity (logP ~2.8 estimated) compared to the target compound.

Reactivity : The trifluoroethyl group may hinder nucleophilic substitution due to steric and electronic effects, whereas the bromopropyl chain in the target compound offers greater flexibility for reactions .

1-Bromo-3-chloro-5-(trifluoromethyl)benzene

Structure : Replaces OCF3 with CF3.

Properties :

- The absence of an oxygen atom reduces polarity, increasing hydrophobicity.

- Molecular weight (289.48 g/mol) is lower due to the lack of a propyl chain.

Applications : Used in crop protection agents as intermediates; CF3 groups enhance bioactivity against pests .

3-CHLORO-5-(TRIFLUOROMETHOXY)BENZYL BROMIDE

Structure : Bromine is on a benzyl (-CH2Br) group rather than a propyl chain.

Properties :

- Shorter alkyl chain results in lower molecular weight (289.48 vs. ~317.5 g/mol for the target).

- Higher reactivity in SN2 reactions due to less steric hindrance at the benzyl position .

1-Bromo-3-iodo-5-(trifluoromethyl)benzene

Structure : Contains iodine and CF3 instead of OCF3 and bromopropyl.

Properties :

- Larger halogen (I) increases molecular weight (350.9 g/mol) and reduces leaving-group efficiency compared to Br.

- CF3 provides strong electron-withdrawing effects, similar to OCF3, but with different steric demands .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Synthesis : Brominated analogs like C127 are synthesized via Grignard reactions (e.g., 58% yield for 1-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one using iPrMgCl·LiCl ). The target compound’s longer alkyl chain may require optimized conditions for higher yields.

- Reactivity : The bromopropyl group facilitates nucleophilic substitution more effectively than benzyl or trifluoroethyl derivatives, making it suitable for coupling reactions in drug discovery .

- Biological Activity : Trifluoromethoxy groups enhance pesticidal activity by resisting oxidative degradation, as seen in fluorinated agrochemical intermediates .

Biological Activity

1-(3-Bromopropyl)-3-chloro-5-(trifluoromethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes a bromopropyl group, a chlorine atom, and a trifluoromethoxy group attached to a benzene ring. This composition imparts distinctive chemical properties, making it relevant for various biological applications, particularly in pharmaceuticals and agrochemicals.

- Molecular Formula : C10H9BrClF3O

- Molecular Weight : 317.53 g/mol

- Structural Features : The compound features a benzene ring with the following substituents:

- Bromopropyl group (C3H7Br)

- Chlorine atom (Cl)

- Trifluoromethoxy group (CF3O)

The biological activity of 1-(3-Bromopropyl)-3-chloro-5-(trifluoromethoxy)benzene is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism of action can be summarized as follows:

- Nucleophilic Substitution : The bromopropyl group can undergo nucleophilic substitution reactions, which may lead to the formation of covalent bonds with nucleophilic sites in proteins or nucleic acids. This interaction can result in the inhibition or modification of their function.

- Influence on Lipophilicity and Binding Affinity : The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially increasing its ability to penetrate biological membranes and bind to target sites effectively.

Biological Applications

The compound has shown potential in various biological applications, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structural properties may enable it to serve as a lead compound for the development of new therapeutic agents.

Case Studies

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines. The bromopropyl and trifluoromethoxy groups are believed to contribute to this activity by disrupting cellular signaling pathways or inducing apoptosis .

- Antimicrobial Properties : Research has suggested that halogenated aromatic compounds can possess antimicrobial properties. The chlorine and bromine substituents may enhance these effects by interfering with microbial cell membranes or metabolic processes .

Comparative Analysis

To better understand the biological activity of 1-(3-Bromopropyl)-3-chloro-5-(trifluoromethoxy)benzene, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Similarity Level |

|---|---|---|

| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | Bromopropyl and trifluoromethyl groups | High |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Bromine and two trifluoromethyl groups | High |

| 1-Bromo-4-(trifluoromethyl)benzene | Bromine and trifluoromethyl at para position | Moderate |

Q & A

Q. What are the established synthetic routes for 1-(3-Bromopropyl)-3-chloro-5-(trifluoromethoxy)benzene, and what are their critical parameters?

- Methodological Answer : The compound can be synthesized via nickel-catalyzed reductive coupling of halogenated precursors, where temperature control (50–60°C) and inert atmospheres are critical to prevent side reactions . Another approach involves Grignard reagent formation (using magnesium in 2-methyltetrahydrofuran) followed by reaction with trifluoroacetyl chloride at −80°C, requiring strict temperature gradients and slow reagent addition to ensure selectivity . Key parameters include solvent choice (e.g., THF for Grignard stability), stoichiometric ratios (e.g., 1.1 equivalents of trifluoroacetyl chloride), and reaction monitoring via gas chromatography to track intermediate consumption .

Q. What purification techniques are effective for isolating 1-(3-Bromopropyl)-3-chloro-5-(trifluoromethoxy)benzene from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used to separate the target compound from unreacted brominated precursors . For large-scale purification, distillation under reduced pressure (e.g., 82–83°C top temperature) is recommended, though care must be taken to avoid thermal decomposition due to the compound’s sensitivity . Post-purification, HPLC with a C18 column can validate purity, particularly to resolve trace halogenated byproducts .

Q. How is the compound characterized spectroscopically, and what spectral markers distinguish it from analogs?

- Methodological Answer : 1H NMR : The trifluoromethoxy (−OCF3) group causes a distinct singlet near δ 4.3–4.5 ppm, while the bromopropyl chain shows splitting patterns at δ 1.8–2.1 (m, 2H, CH2) and δ 3.4–3.6 (t, 2H, BrCH2) . 19F NMR provides confirmation of the −OCF3 group (δ −58 to −60 ppm) . GC-MS analysis should show a molecular ion peak at m/z 313 (C10H10BrClF3O) with fragments at m/z 199 (loss of −CH2CH2Br) and m/z 155 (trifluoromethoxy-substituted benzene) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood to avoid inhalation of volatile byproducts . Storage should be in airtight, light-resistant containers at 2–8°C to prevent degradation . In case of skin contact, wash immediately with 5% sodium thiosulfate solution to neutralize reactive intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized in the Grignard-based synthesis of this compound?

- Methodological Answer : Optimize initiation efficiency by pre-treating magnesium with 1,2-dibromoethane in 2-methyltetrahydrofuran, which enhances Grignard formation . Maintain a temperature gradient (−80°C during trifluoroacetyl chloride addition) to suppress side reactions like Wurtz coupling. Use stoichiometric excess (1.1 eq) of electrophilic reagents to drive the reaction to completion, validated by in situ FTIR monitoring of carbonyl intermediates .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The compound is acid-sensitive due to the labile C−Br bond; avoid pH < 5 to prevent hydrolysis to 3-chloro-5-(trifluoromethoxy)phenol . Thermal stability tests (TGA/DSC) show decomposition above 150°C, necessitating reflux reactions below this threshold . In aqueous solutions, lyophilization at neutral pH (7.0–7.5) preserves integrity, as confirmed by stability-indicating HPLC .

Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer : Discrepancies in 13C NMR shifts (e.g., trifluoromethoxy carbon) may arise from solvent effects or improper relaxation delays. Re-run spectra in deuterated DMSO to minimize solvent interactions . Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) to identify misassignments. If inconsistencies persist, use 2D NMR (HSQC, HMBC) to confirm connectivity .

Q. What strategies identify and mitigate byproducts in halogenation reactions involving this compound?

- Methodological Answer : Common byproducts include dihalogenated analogs (e.g., 1,3-dibromo derivatives) formed via radical chain mechanisms. Use LC-MS/MS with MRM transitions (m/z 313 → 155) to detect trace impurities . Mitigate byproducts by adding radical inhibitors (e.g., TEMPO) or switching to polar aprotic solvents (DMF) that disfavor radical pathways .

Q. How can the compound be distinguished from structurally similar brominated aromatics using analytical techniques?

- Methodological Answer : High-resolution mass spectrometry (HRMS) differentiates isomers via exact mass (e.g., m/z 313.9701 for C10H10BrClF3O vs. m/z 313.9685 for positional isomers) . Raman spectroscopy identifies unique vibrational modes of the −OCF3 group (∼740 cm⁻¹) absent in −CF3 analogs . For chiral analogs, use chiral GC columns (e.g., β-cyclodextrin) to resolve enantiomeric contamination .

Q. What mechanistic insights explain the compound’s reactivity in Diels-Alder and nucleophilic substitution reactions?

- Methodological Answer :

The electron-withdrawing −OCF3 group activates the benzene ring toward electrophilic dienophiles in Diels-Alder reactions, as shown by DFT studies of LDA-mediated cycloadditions . In SN2 substitutions , the bromopropyl chain’s steric hindrance reduces reactivity compared to shorter alkyl bromides; kinetic studies (Eyring plots) reveal higher activation energy (ΔG‡ ∼ 85 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.